molecular formula C19H20N2O3 B4913145 3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE

3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4913145
M. Wt: 324.4 g/mol
InChI Key: LRDLZCMUUQTTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a methoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of aniline derivatives with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione core. The methoxyphenethylamine moiety is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE
  • 4-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE

Uniqueness

3-[(4-METHOXYPHENETHYL)AMINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-9-7-14(8-10-16)11-12-20-17-13-18(22)21(19(17)23)15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLZCMUUQTTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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